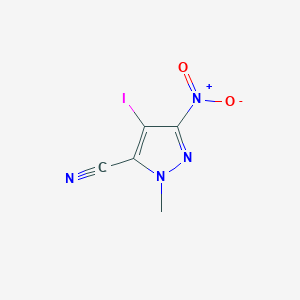
3-Bromo-1-propyl-1H-pyrazole
Descripción general
Descripción
“3-Bromo-1-propyl-1H-pyrazole” is a chemical compound with the CAS Number: 1354706-10-7 . It has a molecular weight of 189.05 . It is also known to be a useful synthetic intermediate in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride which readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones providing a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Tautomerism Studies
- Tautomerism in Solid State and Solution: Research has explored the tautomerism of bromo-substituted 1H-pyrazoles, including 3-bromo variants, in both solid state and solution. It is found that the 3-bromo tautomer predominates in both states, and this behavior is justified through DFT calculations. This research contributes to understanding the chemical behavior and stability of these compounds (Trofimenko et al., 2007).
Kinetic Studies in Synthesis
- Kinetic Analysis of Synthesis Process: The kinetics of synthesizing derivatives of 3-bromo-1H-pyrazole, such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, have been studied under specific conditions like phase transfer catalysis and ultrasonic irradiation. This research offers insights into optimizing synthesis conditions for related compounds (Wang et al., 2015).
Structural Analysis
- X-ray Crystallography for Structure Elucidation: The structure of bromo-substituted 1H-pyrazoles has been extensively studied using techniques like X-ray crystallography. These studies are crucial for determining the molecular configuration and potential applications of these compounds in various fields (García et al., 2010).
Chemical and Biological Activity Studies
- Exploration of Chemical and Biological Activities: Research has been conducted to synthesize novel derivatives of 3-bromo-1H-pyrazole and evaluate their chemical properties and potential biological activities. This includes investigating their insecticidal, fungicidal, and anticancer properties, contributing to the development of new pharmaceutical and agricultural agents (Zhu et al., 2014); (Ananda et al., 2017).
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mecanismo De Acción
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . For instance, 4-substituted pyrazoles have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
For instance, they can inhibit the activity of enzymes, such as liver alcohol dehydrogenase . They can also participate in reactions such as [3 + 2] cycloadditions .
Biochemical Pathways
For instance, they can inhibit oxidative phosphorylation and ATP exchange reactions .
Result of Action
For instance, they can inhibit the activity of enzymes, leading to changes in cellular metabolism .
Propiedades
IUPAC Name |
3-bromo-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLAXOBNUFVLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306500 | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354706-10-7 | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B3047109.png)

![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)




![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)




![4-Iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]pyrazole-3-ylamine](/img/structure/B3047130.png)